molecular formula C32H20BrNO2 B11525249 2-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

2-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B11525249
M. Wt: 530.4 g/mol
InChI Key: IEBPVDFKJSPYMV-UHFFFAOYSA-N
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Description

2-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining a pyrrole ring with a bromophenyl group and an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,5-diphenylpyrrole under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2,3-dihydro-1H-indene-1,3-dione in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the indene-dione moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • 2-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
  • 2-{[1-(4-FLUOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Comparison: Compared to its analogs with different halogen substituents (chlorine or fluorine), 2-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exhibits unique reactivity and biological activity due to the presence of the bromine atom. This can influence its electronic properties and interactions with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C32H20BrNO2

Molecular Weight

530.4 g/mol

IUPAC Name

2-[[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C32H20BrNO2/c33-24-15-17-25(18-16-24)34-29(21-9-3-1-4-10-21)20-23(30(34)22-11-5-2-6-12-22)19-28-31(35)26-13-7-8-14-27(26)32(28)36/h1-20H

InChI Key

IEBPVDFKJSPYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=C5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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